molecular formula C16H14ClF3N6O2 B8176053 Urea, N-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-N'-[2-(trifluoromethyl)-4-pyridinyl]-

Urea, N-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-N'-[2-(trifluoromethyl)-4-pyridinyl]-

Cat. No.: B8176053
M. Wt: 414.77 g/mol
InChI Key: ZMPUACZRXUZAJD-QMMMGPOBSA-N
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Description

MLT-943 is a potent, selective, and orally active inhibitor of mucosa-associated lymphoid tissue lymphoma translocation protein 1 protease. This compound has shown significant potential in inhibiting the secretion of interleukin-2 in peripheral blood mononuclear cells and whole blood, making it a valuable tool in inflammation research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MLT-943 involves multiple steps, starting with the preparation of key intermediates. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of MLT-943 follows stringent protocols to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization or chromatography. Quality control measures are implemented to verify the compound’s purity and potency .

Chemical Reactions Analysis

Types of Reactions

MLT-943 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving MLT-943 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of MLT-943 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound, each with unique chemical properties .

Scientific Research Applications

MLT-943 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of mucosa-associated lymphoid tissue lymphoma translocation protein 1 protease and its effects on various biochemical pathways.

    Biology: Employed in research to understand the role of mucosa-associated lymphoid tissue lymphoma translocation protein 1 protease in cellular processes and immune responses.

    Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases and conditions mediated by mucosa-associated lymphoid tissue lymphoma translocation protein 1 protease activity.

    Industry: Utilized in the development of new anti-inflammatory drugs and therapeutic agents

Mechanism of Action

MLT-943 exerts its effects by selectively inhibiting the activity of mucosa-associated lymphoid tissue lymphoma translocation protein 1 protease. This inhibition leads to a reduction in the secretion of interleukin-2 in peripheral blood mononuclear cells and whole blood. The molecular targets and pathways involved include the modulation of immune responses and the regulation of inflammatory processes .

Comparison with Similar Compounds

Similar Compounds

  • Mepazine
  • JNJ-67856633
  • MIR96-IN-1
  • MALT1 inhibitor MI-2

Uniqueness of MLT-943

MLT-943 stands out due to its high potency, selectivity, and oral bioavailability. Unlike some similar compounds, MLT-943 has demonstrated consistent efficacy across different species and experimental conditions. Its unique chemical structure and favorable pharmacokinetic properties make it a valuable compound for research and potential therapeutic applications .

Biological Activity

Urea, N-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-N'-[2-(trifluoromethyl)-4-pyridinyl]- is a synthetic compound belonging to the class of pyrazolo-pyrimidine derivatives. This compound has gained attention for its potential biological activities, particularly as an inhibitor of the MALT1 protease, which is implicated in various inflammatory processes and lymphocyte signaling pathways. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H14ClF3N6O2C_{16}H_{14}ClF_3N_6O_2 with a molecular weight of 414.77 g/mol. Its structure features a urea moiety linked to a chloro-substituted pyrazolo-pyrimidine core and a trifluoromethyl-pyridine side chain. The presence of these functional groups contributes to its biological activity.

The primary mechanism through which Urea, N-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-N'-[2-(trifluoromethyl)-4-pyridinyl]- exerts its effects is by selectively inhibiting the MALT1 protease. This inhibition is significant because MALT1 plays a crucial role in the activation of NF-kB signaling pathways, which are involved in inflammation and immune responses.

Inhibition Studies

Research has demonstrated that this compound effectively inhibits stimulated interleukin-2 (IL-2) secretion in peripheral blood mononuclear cells (PBMCs), with an IC50 value ranging from 0.07 to 0.09 μM. This potency suggests strong potential for therapeutic applications in treating inflammatory diseases and certain cancers .

Anti-inflammatory Effects

Urea, N-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-N'-[2-(trifluoromethyl)-4-pyridinyl]- has shown significant anti-inflammatory properties in various animal models. For instance:

  • Collagen-Induced Arthritis Model : In this model, treatment with the compound resulted in reduced paw swelling and normalized joint histology, indicating a reduction in inflammation .

Cancer Research

Due to its role as a MALT1 inhibitor, there is ongoing research into its potential applications in oncology. The inhibition of MALT1 may disrupt cancer cell signaling pathways that rely on NF-kB activation.

Case Studies and Research Findings

StudyFindings
Study on PBMCs Demonstrated IC50 values for IL-2 secretion inhibition ranging from 0.07 to 0.09 μM .
Collagen-Induced Arthritis Showed significant reduction in paw swelling and normalization of joint histology .
MALT1 Inhibition Highlighted as a promising target for therapeutic intervention in inflammatory diseases .

Synthesis and Optimization

The synthesis of Urea, N-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-N'-[2-(trifluoromethyl)-4-pyridinyl]- typically involves multi-step organic synthesis techniques that require careful optimization to ensure high yields and purity of the final product .

Properties

IUPAC Name

1-[2-chloro-7-[(1S)-1-methoxyethyl]pyrazolo[1,5-a]pyrimidin-6-yl]-3-[2-(trifluoromethyl)pyridin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF3N6O2/c1-8(28-2)14-10(7-22-13-6-12(17)25-26(13)14)24-15(27)23-9-3-4-21-11(5-9)16(18,19)20/h3-8H,1-2H3,(H2,21,23,24,27)/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPUACZRXUZAJD-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=NC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=NC2=CC(=NN21)Cl)NC(=O)NC3=CC(=NC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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